molecular formula C53H57Cl2FIN7O B12380846 IR-Crizotinib

IR-Crizotinib

カタログ番号: B12380846
分子量: 1024.9 g/mol
InChIキー: JRMMUDKBQYQNEZ-MGDILKBHSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

IR-Crizotinib is a novel compound formed by conjugating Crizotinib, a known inhibitor of anaplastic lymphoma kinase (ALK) and c-MET, with a near-infrared dye. This conjugation enhances the localization of Crizotinib to intracranial tumors, particularly glioblastoma multiforme, thereby improving its therapeutic efficacy .

準備方法

The synthesis of IR-Crizotinib involves the conjugation of Crizotinib with a near-infrared dye, such as IR-786. The process typically includes:

化学反応の分析

IR-Crizotinib undergoes several types of chemical reactions:

    Oxidation and Reduction: These reactions are less common for this compound due to its stable structure.

    Substitution Reactions: The compound can undergo substitution reactions, particularly at the functional groups of the dye and Crizotinib.

    Common Reagents and Conditions: Typical reagents include mild oxidizing agents and solvents like methanol or acetonitrile. The reactions are usually carried out at room temperature to maintain the stability of the compound.

    Major Products: The primary product is this compound itself, with minimal by-products due to the specificity of the conjugation reaction.

科学的研究の応用

IR-Crizotinib has a wide range of applications in scientific research:

    Chemistry: It is used as a probe in fluorescence-based assays to study the localization and activity of ALK and c-MET inhibitors.

    Biology: The compound is employed in cellular studies to investigate the mechanisms of tumor growth and proliferation.

    Medicine: this compound shows promise in the treatment of glioblastoma multiforme by improving drug delivery across the blood-brain barrier.

    Industry: It is used in the development of new diagnostic tools and therapeutic agents for cancer treatment

作用機序

IR-Crizotinib exerts its effects by inhibiting the activity of ALK and c-MET, which are key regulators of cell growth and survival. The conjugation with the near-infrared dye enhances its ability to cross the blood-brain barrier and localize to intracranial tumors. This results in improved inhibition of tumor growth and increased survival rates in preclinical models .

類似化合物との比較

IR-Crizotinib is unique due to its conjugation with a near-infrared dye, which enhances its localization and efficacy in treating brain tumors. Similar compounds include:

This compound stands out due to its enhanced ability to target and treat intracranial tumors, making it a valuable tool in cancer research and treatment.

特性

分子式

C53H57Cl2FIN7O

分子量

1024.9 g/mol

IUPAC名

5-[1-[1-[(2E,6E)-2,6-bis[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclohexylidene]piperidin-1-ium-4-yl]pyrazol-4-yl]-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine;iodide

InChI

InChI=1S/C53H57Cl2FN7O.HI/c1-33(48-41(54)21-22-42(56)49(48)55)64-45-29-36(30-58-51(45)57)37-31-59-63(32-37)38-25-27-62(28-26-38)50-34(19-23-46-52(2,3)39-15-8-10-17-43(39)60(46)6)13-12-14-35(50)20-24-47-53(4,5)40-16-9-11-18-44(40)61(47)7;/h8-11,15-24,29-33,38H,12-14,25-28H2,1-7H3,(H2,57,58);1H/q+1;/p-1/t33-;/m1./s1

InChIキー

JRMMUDKBQYQNEZ-MGDILKBHSA-M

異性体SMILES

C[C@@H](OC1=C(N=CC(=C1)C2=CN(N=C2)C3CC[N+](=C\4/C(=C/C=C\5/N(C6=CC=CC=C6C5(C)C)C)/CCC/C4=C\C=C/7\N(C8=CC=CC=C8C7(C)C)C)CC3)N)C9=C(C=CC(=C9Cl)F)Cl.[I-]

正規SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CC[N+](=C5C(=CC=C6C(C7=CC=CC=C7N6C)(C)C)CCCC5=CC=C8C(C9=CC=CC=C9N8C)(C)C)CC4)N.[I-]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。